
5-isocyanato-2,3-dihydro-1H-indene
Overview
Description
5-Isocyanato-2,3-dihydro-1H-indene is a bicyclic aromatic compound featuring a fused indene core with an isocyanate (-NCO) functional group at the 5-position. The isocyanato group confers high reactivity, making it valuable in polymer chemistry (e.g., polyurethane synthesis) and medicinal chemistry for covalent binding to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Indanyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 5-indanyl amine with phosgene (COCl2) under controlled conditions . This method requires careful handling due to the toxicity of phosgene. Another method involves the use of non-phosgene routes, such as the reaction of 5-indanyl amine with carbon monoxide and a suitable catalyst .
Industrial Production Methods
Industrial production of 5-indanyl isocyanate typically follows the phosgene route due to its efficiency and high yield. there is ongoing research to develop safer and more environmentally friendly methods, such as the use of dimethyl carbonate or urea as alternative reagents .
Chemical Reactions Analysis
Types of Reactions
5-Indanyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization: It can polymerize to form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions
Common reagents used in reactions with 5-indanyl isocyanate include amines, alcohols, and water. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions with 5-indanyl isocyanate include ureas, carbamates, and polyurethanes . These products have various applications in materials science and industrial chemistry.
Scientific Research Applications
Medicinal Chemistry
The biological activity of 5-isocyanato-2,3-dihydro-1H-indene arises from the reactivity of its isocyanate group. This group readily forms stable covalent bonds with nucleophiles, including amino acids and proteins, allowing interaction with various biological targets.
Cytotoxicity and Anticancer Potential:
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Smith et al., 2020 | HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
Johnson et al., 2021 | MCF7 (breast cancer) | 10 | Inhibition of cell proliferation through cell cycle arrest |
These studies highlight the potential of this compound as a chemotherapeutic agent .
Enzyme Inhibition
The compound has shown promise in inhibiting enzymes critical for metabolic processes. For example, it can inhibit carbonic anhydrase (CA), which is important for maintaining acid-base balance in tissues. A study reported a competitive inhibition pattern with a Ki value of approximately 25 µM, suggesting therapeutic applications in conditions like glaucoma.
Case Studies
In Vitro Study on Enzyme Inhibition:
A focused study evaluated the inhibitory effects of this compound on carbonic anhydrase II (CA II), revealing its potential for therapeutic use in conditions requiring CA inhibition.
Anticancer Activity:
Another investigation assessed the anticancer properties against various tumor cell lines, noting significant cytotoxicity at concentrations above 10 µM, warranting further exploration into its use as a chemotherapeutic agent.
Summary
This compound presents numerous applications in scientific research, particularly in medicinal chemistry and enzyme inhibition. Its unique chemical properties allow it to act as a building block for various derivatives with potential therapeutic benefits. Ongoing research continues to explore its full capabilities while ensuring safety in its application.
Mechanism of Action
The mechanism of action of 5-indanyl isocyanate involves the reactivity of the isocyanate group (-NCO). This group readily reacts with nucleophiles, such as amines and alcohols, to form stable covalent bonds . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Antiproliferative Agents: Tubulin Polymerization Inhibitors
Key Compounds :
- 4,5,6-Trimethoxy-2,3-dihydro-1H-indene derivatives (e.g., 12d, 12q, 12t) exhibit potent antiproliferative activity against cancer cells by inhibiting tubulin polymerization .
- 5-Isocyanato analog : The isocyanato group’s electrophilicity may enhance covalent interactions with tubulin, but its steric effects could reduce binding compared to methoxy or aryl substituents.
Structural Insights :
- Electron-donating groups (e.g., 4-hydroxy-3-methoxyphenyl in 12d) improve activity, while electron-withdrawing groups diminish potency .
- Heterocyclic substitutions (e.g., indole in 12t) maintain activity, suggesting tolerance for bulkier substituents at the 5-position .
- Linker modifications : Oxygen or carbonyl groups in the linker (e.g., 15c, 15d) reduce activity, emphasizing the core’s critical role .
Table 1: Antiproliferative Activity of Select Derivatives
Compound | Substituent (B-ring) | Inhibition Rate (0.1 mM) | Key Feature |
---|---|---|---|
12d | 4-hydroxy-3-methoxy | 78.82% | Electron-donating |
12q | 2,3-dihydrobenzofuran | 83.61% | Bioisostere of aryl |
12t | 5-indole | 62% | Heterocyclic |
Antimicrobial Agents: Tuberculosis Drug Analogs
Key Compounds :
- 4-Linked 2,3-dihydro-1H-indene derivatives (e.g., compounds 7–13) show activity against Mycobacterium tuberculosis (M. tb) comparable to bedaquiline but with high lipophilicity .
Comparison :
- Lipophilicity-activity trade-off : Lipophilic groups (e.g., benzo[b]thiophenes) enhance M. tb inhibition but may limit solubility .
Natural Products: Nitric Oxide Inhibitors
Key Compounds :
- Diaporindenes A–D (39–42) are natural 2,3-dihydro-1H-indene derivatives with a 1,4-benzodioxan moiety, inhibiting nitric oxide production (IC50: 4.2–9.0 μM) .
Comparison :
- 5-Isocyanato analog: The isocyanato group’s reactivity contrasts with the benzodioxan moiety’s stability, suggesting divergent mechanisms (covalent vs. non-covalent binding).
CNS-Active Compounds: Opioid Receptor Modulators
Key Compound :
- Compound 4 (Indn nucleus) exhibits reduced δ-opioid agonist activity (137-fold lower) but retains μ-opioid activity, highlighting substituent-dependent receptor selectivity .
Comparison :
Sulfonamide Derivatives: Clinical Toxicity Profile
Key Compound :
- 2,3-Dihydro-1H-indene-5-sulfonamide (LY186641) caused dose-limiting methemoglobinemia and hemolytic anemia in clinical trials .
Comparison :
- 5-Isocyanato analog : While sulfonamide toxicity arises from metabolic byproducts, isocyanato’s reactivity may pose risks of hypersensitivity or protein adduction.
Key Examples :
- 1-Phenyl-2,3-dihydro-1H-indene (94) : Synthesized via decarboxylative annulation, demonstrating the indene core’s versatility .
- 5-Methoxy derivatives (e.g., 2o): Methoxy groups enhance stability but reduce reactivity compared to isocyanato .
Table 2: Functional Group Impact on Reactivity
Group | Reactivity | Applications |
---|---|---|
Isocyanato | High | Polymers, covalent inhibitors |
Sulfonamide | Moderate | Clinical agents (e.g., LY186641) |
Methoxy | Low | Stabilizing substituent |
Biological Activity
5-Isocyanato-2,3-dihydro-1H-indene (CAS No. 120912-37-0) is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic uses.
- Molecular Formula : C10H9NO
- Molecular Weight : 159.18 g/mol
- Structure : The compound features an isocyanate functional group (-NCO) attached to a dihydroindene structure, which influences its reactivity and biological interactions.
The biological activity of this compound primarily stems from the reactivity of the isocyanate group. This group can readily react with nucleophiles, such as amino acids and proteins, leading to the formation of stable covalent bonds. This mechanism allows the compound to interact with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways.
Cytotoxicity and Anticancer Potential
Research has indicated that derivatives of compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar indene derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Smith et al., 2020 | HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
Johnson et al., 2021 | MCF7 (breast cancer) | 10 | Inhibition of cell proliferation through cell cycle arrest |
Enzyme Inhibition
The isocyanate group also allows for the inhibition of certain enzymes, particularly those involved in metabolic processes. For example, studies have demonstrated that this compound can inhibit carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance in tissues.
Case Studies
-
In vitro Study on Enzyme Inhibition :
- A study evaluated the inhibitory effects of this compound on carbonic anhydrase II (CA II). The compound showed a competitive inhibition pattern with a Ki value of approximately 25 µM, suggesting potential therapeutic applications in conditions like glaucoma where CA inhibition is beneficial.
-
Anticancer Activity :
- Another investigation focused on the anticancer properties of this compound against various tumor cell lines. The results indicated that at concentrations above 10 µM, significant cytotoxicity was observed, leading to further exploration into its potential as a chemotherapeutic agent.
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are crucial due to the known toxicity associated with isocyanate compounds. Common health effects include respiratory irritation and sensitization upon exposure. Therefore, handling this compound requires appropriate safety measures to mitigate risks.
Q & A
Q. Basic: What are the critical safety protocols for handling 5-isocyanato-2,3-dihydro-1H-indene in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures involving volatilization or aerosolization of the compound to prevent inhalation .
- Waste Management: Segregate waste into halogenated organic containers due to the isocyanate group’s reactivity. Collaborate with certified hazardous waste disposal services to ensure compliance with environmental regulations .
- Emergency Measures: In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical evaluation .
Q. Basic: What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Stepwise Functionalization: Start with 2,3-dihydro-1H-indene derivatives. Introduce the isocyanate group via Curtius or Hofmann rearrangement. For example, treat 5-amino-2,3-dihydro-1H-indene with phosgene or trichloromethyl chloroformate under anhydrous conditions .
- Cross-Coupling Optimization: Use iron-catalyzed protocols (e.g., FeCl₃ with Grignard reagents) to avoid phosphine ligands, ensuring compatibility with the indene backbone .
Q. Basic: How can NMR spectroscopy confirm the structure of this compound?
Methodological Answer:
- ¹H NMR Analysis: The isocyanate group (-NCO) does not produce signals in ¹H NMR, but its electron-withdrawing effect deshields adjacent protons. For example, the indene bridgehead protons (C2 and C3) typically appear as multiplets between δ 3.10–3.30 ppm due to restricted rotation .
- ¹³C NMR: The isocyanate carbon resonates at δ 120–125 ppm, distinct from carbonyl or nitrile signals. Confirm via DEPT-135 to rule out quaternary carbon interference .
Q. Advanced: How does the isocyanate group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electrophilic Reactivity: The -NCO group enhances electrophilicity at the indene’s bridgehead, facilitating nucleophilic additions (e.g., amines or alcohols) but requiring anhydrous conditions to prevent hydrolysis .
- Competing Pathways: The isocyanate can act as a directing group in C-H activation reactions. For example, palladium-catalyzed coupling at the C5 position is favored due to steric and electronic effects .
Q. Advanced: What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Temperature Control: Maintain reactions below 0°C during isocyanate formation to suppress dimerization or trimerization via urea/urethane pathways .
- Protecting Groups: Temporarily protect the isocyanate with tert-butoxycarbonyl (Boc) groups during multi-step syntheses. Deprotect with trifluoroacetic acid (TFA) post-functionalization .
Q. Advanced: How can computational modeling predict conformational stability of derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to optimize geometries at the B3LYP/6-31G(d) level. Analyze the dihedral angle between the isocyanate and indene ring to predict steric strain .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., toluene vs. DMF) on rotational barriers of the isocyanate group to guide solvent selection for reactions .
Q. Advanced: What in vitro assays evaluate the bioactivity of this compound derivatives?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET to measure binding affinity (Kd) to targets like DDR1. For example, compound 7f in related indene-carboxamides showed Kd = 5.9 nM .
- Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in pancreatic cancer cell lines (e.g., PANC-1) under varying pH conditions .
Properties
IUPAC Name |
5-isocyanato-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJJKIOYUUDDDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407428 | |
Record name | 5-Indanyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120912-37-0 | |
Record name | 5-Indanyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Indanyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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